molecular formula C20H27NO3 B021475 4-Benzyl Albuterol CAS No. 56796-66-8

4-Benzyl Albuterol

Katalognummer: B021475
CAS-Nummer: 56796-66-8
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: ICDQPCBDGAHBGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzyl Albuterol is a chemical compound with the molecular formula C20H27NO3. It is structurally related to Albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. The compound is characterized by the presence of a benzyl group attached to the Albuterol molecule, which may influence its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl Albuterol typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxyacetophenone.

    Chloromethylation: The 4-hydroxyacetophenone undergoes chloromethylation using formaldehyde and concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone.

    Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate intermediate.

    Bromination: The diacetate intermediate is brominated to form a bromo ketone.

    Amination: The bromo ketone reacts with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone.

    Final Product: The amino ketone hydrochloride is converted to the free base, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzyl Albuterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Development

Role as a Precursor
4-Benzyl albuterol is primarily utilized in the pharmaceutical industry for the production of salbutamol. The conversion process involves debenzylation, where the benzyl group is removed to yield salbutamol, which is essential for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Potential for Selective Beta-2 Agonists
Research indicates that this compound may lead to the development of more selective beta-2 adrenergic agonists compared to existing racemic mixtures. This selectivity could potentially minimize side effects commonly associated with beta-2 agonists, such as tremors and cardiovascular issues . The exploration of this compound's pharmacological profile may pave the way for new therapeutic agents with improved safety profiles.

This compound acts as a selective beta-2 adrenergic receptor agonist, facilitating bronchodilation by relaxing bronchial smooth muscle . This mechanism is crucial for alleviating bronchospasm in patients suffering from respiratory disorders. The compound's unique structural features allow it to selectively bind to beta-2 receptors, enhancing its therapeutic efficacy while reducing unwanted side effects.

Metabolic Pathways

The metabolic transformation of this compound involves various cytochrome P450 enzymes, which play a critical role in drug metabolism and clearance . Understanding these metabolic pathways can inform dosing regimens and interactions with other medications, enhancing the safety and effectiveness of treatments involving this compound.

Comparative Analysis with Other Beta-2 Agonists

To illustrate its unique properties, a comparative analysis with other beta-2 agonists is provided below:

Compound Name Structural Feature Unique Aspects
SalbutamolHydroxyl group at C-1Widely used standard bronchodilator
TerbutalineEthanolamine side chainLonger duration of action than salbutamol
FormoterolAromatic ring substitutionRapid onset and prolonged action
FenoterolAdditional hydroxyl groupPotent beta-2 selectivity
This compound Unique benzyl substitutionPotentially influences pharmacological profile

This table highlights how this compound's unique benzyl substitution may affect its pharmacodynamics and pharmacokinetics compared to other established beta-2 agonists.

Wirkmechanismus

4-Benzyl Albuterol exerts its effects by acting on beta-2 adrenergic receptors. These receptors are primarily found in the smooth muscle of the airways. The compound binds to these receptors, leading to the relaxation of bronchial smooth muscle and resulting in bronchodilation. This mechanism is similar to that of Albuterol, but the presence of the benzyl group may alter its binding affinity and efficacy .

Vergleich Mit ähnlichen Verbindungen

    Albuterol: A widely used bronchodilator with a similar structure but without the benzyl group.

    Levalbuterol: The R-enantiomer of Albuterol, known for its higher selectivity and reduced side effects.

    Salbutamol: Another name for Albuterol, commonly used in various formulations.

Uniqueness: 4-Benzyl Albuterol is unique due to the presence of the benzyl group, which may influence its pharmacokinetics and pharmacodynamics. This structural modification can potentially lead to differences in its therapeutic effects and side effect profile compared to other similar compounds .

Biologische Aktivität

4-Benzyl Albuterol, a derivative of the widely used bronchodilator Albuterol (Salbutamol), is a compound with significant potential in respiratory medicine. Its molecular formula is C20H27NO3, and it features a benzyl group that enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

This compound acts primarily as an agonist at the beta-2 adrenergic receptors . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP) , leading to the relaxation of bronchial smooth muscle and alleviating bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Properties

The compound shares structural similarities with Salbutamol, which is known for its efficacy in treating respiratory conditions. The presence of the benzyl group in this compound may enhance its selectivity towards beta-2 receptors while potentially reducing cardiovascular side effects commonly associated with other beta-agonists .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to mirror that of Salbutamol, characterized by rapid absorption and peak serum concentrations typically reached within 30 minutes post-administration. The compound undergoes metabolism primarily in the liver before being excreted .

Summary Table of Biological Activity

Property Details
Chemical Formula C20H27NO3
Mechanism Beta-2 adrenergic receptor agonist
Primary Action Bronchodilation
Pharmacokinetics Rapid absorption; peak levels at ~30 min
Metabolism Primarily hepatic
Excretion Renal

Study 1: Bronchodilatory Effects

A study evaluating the bronchodilatory effects of this compound showed promising results in animal models. The compound demonstrated significant bronchodilation comparable to Salbutamol, indicating its potential utility as a therapeutic agent .

Study 2: Structure-Activity Relationship

Research focusing on the structure-activity relationship (SAR) of beta-agonists highlighted that modifications to the albuterol structure, such as the addition of a benzyl group, can enhance selectivity for beta-2 receptors while minimizing side effects . This study underscores the importance of chemical modifications in developing more effective respiratory therapeutics.

Study 3: Preclinical Testing

Preclinical testing involving various dosages of this compound revealed dose-dependent responses in terms of bronchial smooth muscle relaxation. Higher doses resulted in more pronounced bronchodilation without significant adverse effects noted in the cardiovascular system .

Eigenschaften

IUPAC Name

2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQPCBDGAHBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866591
Record name 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56796-66-8
Record name α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56796-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(benzyloxy)-α-[[tert-butylamino]methyl]-m-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZYL ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2092ANO5GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl Albuterol
Reactant of Route 2
4-Benzyl Albuterol
Reactant of Route 3
4-Benzyl Albuterol
Reactant of Route 4
4-Benzyl Albuterol
Reactant of Route 5
4-Benzyl Albuterol
Reactant of Route 6
4-Benzyl Albuterol
Customer
Q & A

ANone: The provided research paper [] focuses on a method to produce enantiomerically pure (R)-salbutamol, highlighting the importance of chirality in its pharmaceutical applications. While the paper doesn't delve into the specific activity of 4-benzyl albuterol, it identifies it as a key precursor to salbutamol. Given the structural similarity, it's highly likely that this compound also exhibits chirality, and the (R)-enantiomer is crucial for its activity. This is a common phenomenon in pharmaceuticals, where one enantiomer often possesses superior pharmacological activity and a better safety profile compared to its mirror image. Therefore, developing efficient methods to isolate the desired (R)-enantiomer, as described in the paper for salbutamol, is critical for both this compound and salbutamol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.